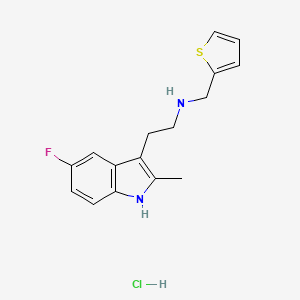

![molecular formula C17H15N3O5S B2570245 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide CAS No. 899996-90-8](/img/structure/B2570245.png)

2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

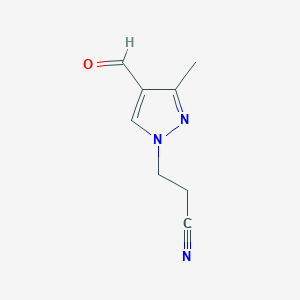

The compound “2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceuticals due to its bioactivity . The compound also contains a 3-oxobenzo[d]isothiazole-2(3H)-yl moiety, which is a type of isothiazole . Isothiazoles are heterocyclic compounds that contain sulfur and nitrogen in a five-membered ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isothiazole ring and the attachment of the benzamide group. Isothiazoles can be produced by the oxidation of enamine-thiones .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The isothiazole ring is unsaturated and features an S-N bond . The benzamide portion of the molecule would contribute additional complexity.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isothiazole and benzamide moieties. Isothiazoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isothiazole ring could potentially make the compound more lipophilic, which could influence its solubility and stability .Scientific Research Applications

Benzamides in Neuropharmacological Research

Benzamides, such as moclobemide and amisulpride, serve as crucial tools in neuropharmacological research due to their selective action on neurotransmitter systems. For instance, moclobemide, a benzamide derivative, is studied for its selective and reversible inhibition of monoamine oxidase type A, offering insights into neurotransmission processes related to depressive disorders (Larsen, Holm, & Mikkelsen, 1984). Similarly, amisulpride's high selectivity for dopaminergic D2 and D3 receptors aids in understanding the dopamine system's role in schizophrenia and its negative symptoms (Möller, Boyer, Fleurot, & Rein, 1997).

Benzamides in Oncological Research

In the field of oncology, benzamide derivatives like MS-275 showcase the utility of histone deacetylase (HDAC) inhibitors in investigating cancer biology and potential therapeutic avenues. MS-275's potent HDAC inhibitory activity, demonstrated in preclinical models, provides valuable insights into the epigenetic regulation of gene expression in acute leukemias, highlighting the compound's role in advancing cancer treatment research (Gojo et al., 2007).

Benzamides in Parasitological Research

Benzamide compounds, such as mebendazole, also find applications in parasitological research, offering a model for studying the efficacy of anthelmintic treatments. Research on mebendazole's effectiveness against trichuriasis in children not only enhances our understanding of anthelmintic action mechanisms but also contributes to public health efforts in combating parasitic infections (Scragg & Proctor, 1978).

properties

IUPAC Name |

2-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-10(16(22)19-13-8-4-2-6-11(13)15(18)21)20-17(23)12-7-3-5-9-14(12)26(20,24)25/h2-10H,1H3,(H2,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPBVMYXYXMMHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C(=O)N)N2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![propyl 4-{[7-(2-amino-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2570170.png)

![5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2570175.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B2570178.png)

![Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2570182.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2570184.png)

![3-chloro-N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2570185.png)